

ML67-33: A Potent and Selective Activator of K2P Potassium Channels

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Compound of Interest				
Compound Name:	ML67-33			
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML67-33 is a small molecule activator of the two-pore domain potassium (K2P) channel family, demonstrating selectivity for the thermo- and mechano-sensitive TREK (TWIK-related K+ channel) and TRAAK (TWIK-related arachidonic acid-stimulated K+ channel) subfamilies. Specifically, ML67-33 has been shown to activate K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels.[1][2] This document provides a comprehensive technical overview of ML67-33, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of its signaling pathway. This guide is intended for researchers, scientists, and drug development professionals working on ion channel modulation and related therapeutic areas.

Introduction

Two-pore domain potassium (K2P) channels are key regulators of cellular excitability and are implicated in a variety of physiological processes, including pain perception, anesthesia, and mood regulation.[1] The development of specific pharmacological agents targeting these channels has been a significant challenge. **ML67-33**, a dihydroacridine analogue, emerged from a high-throughput functional screen as a potent activator of a specific subset of K2P channels.[1] Its ability to selectively modulate TREK-1, TREK-2, and TRAAK channels makes it a valuable tool for studying the physiological roles of these channels and a potential starting point for the development of novel therapeutics.

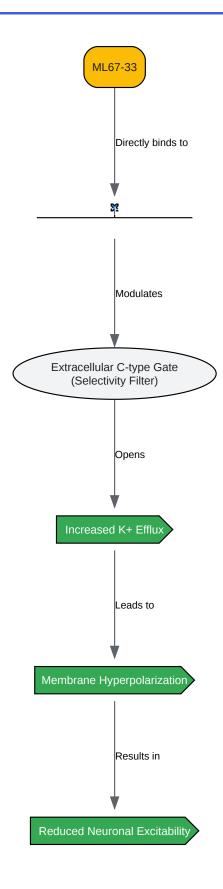


Mechanism of Action

Biophysical studies have revealed that **ML67-33** directly targets the K2P channel.[1] Unlike modulators that act through intracellular signaling cascades, **ML67-33**'s effects are observed in excised membrane patches, indicating a direct interaction with the channel protein or the surrounding lipid membrane.[1] The primary mechanism of action for **ML67-33** is the activation of the extracellular selectivity filter-based "C-type" gate, which is a core gating apparatus for K2P channels.[1] This direct action on the channel's gating machinery leads to an increase in potassium currents.[1]

Signaling Pathway Diagram





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Caption: Mechanism of action of ${\bf ML67-33}$ on K2P channels.



Quantitative Data

The potency of **ML67-33** has been quantified across different K2P channel subtypes and expression systems. The half-maximal effective concentrations (EC50) are summarized in the table below.

Channel	Expression System	EC50 (μM)	Reference
K2P2.1 (TREK-1)	Xenopus oocytes	21.8 - 29.4	[2]
K2P2.1 (TREK-1)	Xenopus oocytes	36.3	[3][4]
K2P2.1 (TREK-1)	HEK293 cells	9.7	[3][4]
K2P10.1 (TREK-2)	Xenopus oocytes	30.2	[2]
K2P4.1 (TRAAK)	Xenopus oocytes	27.3	[2]
K2P2.1 (TREK-1) W275S	Not Specified	21.8 ± 1.3	[3]
K2P2.1 (TREK-1)-3G	Not Specified	49.4 ± 1.1	[3]

Experimental Protocols

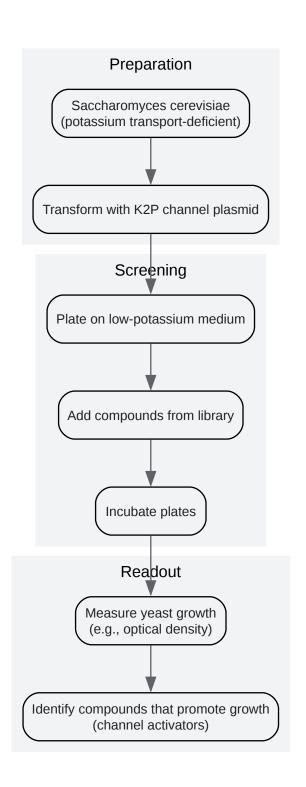
The following sections detail the key experimental methodologies used to characterize **ML67-33** as a K2P channel activator.

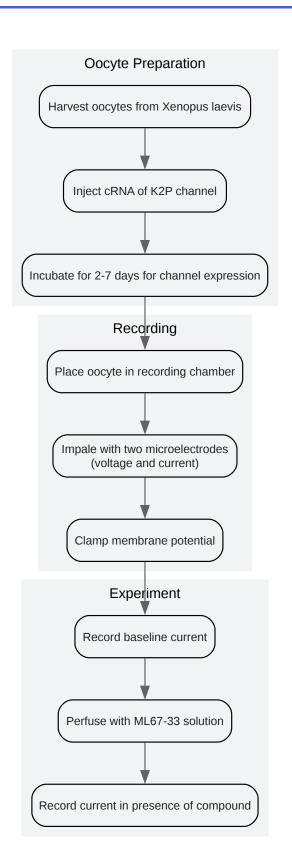
Yeast-Based High-Throughput Screening

This assay allows for the rapid screening of large compound libraries to identify modulators of K2P channels based on a simple growth readout.

Experimental Workflow Diagram







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